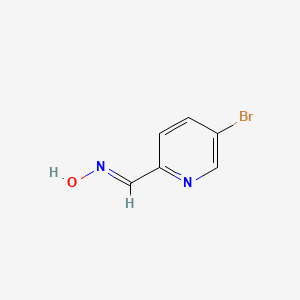

5-Bromopicolinaldehyde oxime

Descripción

5-Bromopicolinaldehyde oxime is a pyridine-based oxime derivative synthesized from its aldehyde precursor, 5-bromopicolinaldehyde (CAS 31181-90-5). The parent aldehyde has a molecular formula of C₆H₄BrNO, a molecular weight of 186.01 g/mol, and physicochemical properties including a melting point of 91–96°C, boiling point of 70°C at 26 mmHg, and density of 1.683 g/cm³ .

Propiedades

IUPAC Name |

(NE)-N-[(5-bromopyridin-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-5-1-2-6(4-9-10)8-3-5/h1-4,10H/b9-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIWTWVVFCFHCB-RUDMXATFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC=C1Br)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopicolinaldehyde oxime typically involves the reaction of 5-bromopicolinaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to yield the oxime .

Industrial Production Methods: While specific industrial production methods for 5-Bromopicolinaldehyde oxime are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory methods. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Análisis De Reacciones Químicas

Reduction Reactions

5-Bromopicolinaldehyde oxime undergoes selective reduction to primary amines under hydrogenation conditions. Ruthenium-based catalysts, particularly with tridentate ligands, demonstrate high efficiency. For example:

| Catalyst System | Conditions | Selectivity (Primary Amine) | TOF (h⁻¹) | Source |

|---|---|---|---|---|

| Ru/triphos + DBU (Base) | 80°C, 50 bar H₂, THF solvent | 89% | 575 | |

| Ru/L2 (Tridentate ligand) | 100°C, 30 bar H₂, Toluene | 65% | 7940 |

Mechanistic Pathway :

Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. Palladium catalysis enables functionalization of the pyridine ring:

Key Considerations :

-

Electron-withdrawing oxime groups activate the pyridine ring, enhancing bromine’s reactivity in SNAr.

-

Steric hindrance from the oxime group may influence regioselectivity in cross-coupling reactions .

Oxidation and Hydrolysis

The oxime group is susceptible to oxidation and hydrolysis under acidic/basic conditions:

Side Reactions :

-

Beckmann rearrangement under acidic conditions yields amides (e.g., 5-bromo-picolinamide) .

-

Hydrolysis back to the aldehyde is suppressed using non-aqueous bases like DBU .

Metal Complexation

The oxime group acts as a bidentate ligand, forming stable complexes with transition metals. Example:

| Metal Salt | Conditions | Complex Structure | Application | Source |

|---|---|---|---|---|

| NiCl₂ | Ethanol, 25°C | [Ni(oxime)₂Cl₂] | Catalysis studies | |

| Cu(NO₃)₂ | DMSO, 80°C | [Cu(oxime)(NO₃)₂] | Antimicrobial activity |

Dehydration to Nitriles

Strong dehydrating agents convert the oxime to nitriles, a precursor for further functionalization:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| PCl₅ | Reflux, CH₂Cl₂ | 5-Bromo-picolinonitrile | 78% | |

| Ac₂O/H₂SO₄ | 100°C, 2 h | 5-Bromo-picolinonitrile | 65% |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

5-Bromopicolinaldehyde oxime has shown potential in the development of anticancer agents. Research indicates that compounds with oxime functional groups exhibit significant antiproliferative activity against various cancer cell lines. For example, a study synthesized several derivatives containing the oxime group and assessed their cytotoxicity against A-375, MCF-7, HT-29, and H-460 cell lines, revealing IC50 values as low as 0.28 μM, indicating strong anticancer properties .

Table 1: Anticancer Activity of Oxime Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5-Bromopicolinaldehyde oxime | A-375 | 0.28 |

| 5-Bromopicolinaldehyde oxime | MCF-7 | 1.15 |

| 5-Bromopicolinaldehyde oxime | HT-29 | 3.97 |

| 5-Bromopicolinaldehyde oxime | H-460 | 2.86 |

This compound's ability to form stable complexes with metal ions also makes it a candidate for use as a metalloenzyme inhibitor, which is crucial in developing new therapeutic agents against diseases like cancer .

Antimalarial Research

In antimalarial studies, derivatives of 5-bromopicolinaldehyde have been synthesized and tested for their efficacy against the Plasmodium falciparum parasite. One notable derivative demonstrated an IC50 value of 18 nM against the 3D7 strain of the parasite, showcasing its potential as an effective antimalarial agent with low cardiotoxicity compared to traditional treatments .

Table 2: Antimalarial Activity of Derivatives

| Compound | Strain | IC50 (nM) |

|---|---|---|

| Derivative A | P. falciparum (3D7) | 18 |

| Derivative B | P. falciparum (CQ-resistant) | 9 |

Synthetic Applications

The unique reactivity of the oxime functional group allows for diverse synthetic methodologies. Recent developments have enabled transformations such as cycloadditions and the formation of functionalized imines from oximes, which can lead to new materials and compounds with desirable properties . The N-O bond in oximes is particularly valuable for applications in materials science, where it can facilitate the creation of dynamic materials and energetic compounds.

Case Studies

Case studies exploring the applications of 5-bromopicolinaldehyde oxime highlight its versatility:

- Case Study on Anticancer Activity : A series of experiments evaluated the cytotoxic effects of various oxime derivatives on different cancer cell lines, establishing a structure-activity relationship that guided further modifications to enhance potency.

- Case Study on Antimalarial Efficacy : Investigations into the pharmacological properties of quinolone derivatives derived from 5-bromopicolinaldehyde oxime revealed promising results in vitro, leading to preclinical trials aimed at assessing safety and efficacy in vivo.

Mecanismo De Acción

The mechanism of action of 5-Bromopicolinaldehyde oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, influencing enzymatic activities and biochemical pathways. Additionally, the bromine atom can participate in halogen bonding, affecting the compound’s binding affinity and specificity towards biological targets .

Comparación Con Compuestos Similares

Comparison with Similar Oxime Compounds

Pyridine-Based Oxime Derivatives

(a) 5-Bromo-3-methoxypicolinaldehyde Oxime

- Molecular Formula : C₇H₇BrN₂O₂

- Molecular Weight : 231.05 g/mol

- Key Features: Incorporates a methoxy (-OCH₃) group at the 3-position of the pyridine ring.

(b) (Z)-5-(Benzyloxy)-6-bromopicolinaldehyde Oxime

- Molecular Formula : C₁₃H₁₁BrN₂O₂

- Molecular Weight : 307.14 g/mol

- Key Features : Contains a benzyloxy (-OBn) group at the 5-position and bromine at the 6-position. The benzyl group enhances lipophilicity, which may influence solubility and biological activity .

Structural Comparison

| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 5-Bromopicolinaldehyde oxime | Br at 5-position, -NHOH | ~201.02* | Likely moderate polarity |

| 5-Bromo-3-methoxy analog | Br (5), -OCH₃ (3), -NHOH | 231.05 | Enhanced electron donation |

| (Z)-5-(Benzyloxy)-6-bromo analog | Br (6), -OBn (5), -NHOH | 307.14 | High lipophilicity |

*Estimated based on parent aldehyde and oxime group addition.

Aliphatic vs. Aromatic Oximes

(a) 4-Methylpentan-2-one Oxime

- Classification : Aliphatic oxime (CAS 105-44-2).

- Toxicity : Classified as harmful if swallowed (Acute Tox. 4), skin/eye irritant .

- Applications : Used in industrial antifouling paints.

(b) Phosgene Oxime (CX)

- Classification : Highly corrosive urticant (chemical warfare agent).

- Properties : Rapidly penetrates clothing, causes severe tissue damage. Molecular weight: 113.93 g/mol; volatility: 33,000 mg/m³ at 25°C .

(c) Olesoxime (TRO19622)

- Structure : Steroid-based oxime (cholest-4-en-3-one oxime).

- Applications : Neuroprotective agent; stable crystalline powder with lipophilic properties for oral formulations .

Functional Contrast

| Compound Type | Example | Key Differences from 5-Bromopicolinaldehyde Oxime |

|---|---|---|

| Aliphatic oxime | 4-Methylpentan-2-one oxime | Non-aromatic; higher volatility; industrial uses |

| Warfare agent | Phosgene oxime | Extreme toxicity; non-pyridine structure |

| Steroid-based oxime | Olesoxime | Cholesterol backbone; pharmaceutical applications |

Aromatic Non-Pyridine Oximes

3-Bromo-4-hydroxy-5-methoxybenzaldehyde Oxime

- Molecular Formula: C₈H₈BrNO₃

- Key Features : Benzaldehyde-derived oxime with bromine and methoxy/hydroxy substituents. Such substitutions modulate electronic properties and binding affinity in coordination complexes .

Comparison with Pyridine Analogs

- Electronic Effects : Pyridine rings (as in 5-bromopicolinaldehyde oxime) exhibit stronger electron-withdrawing effects than benzene rings, influencing metal-ligand interactions.

- Biological Activity: Benzaldehyde-derived oximes (e.g., in ) show antimicrobial activity (MIC = 0.21 µM against C.

Oxime Ethers and Ecotoxicity

Oxime ethers derived from fragrances (e.g., β-cyclocitral oxime ether) exhibit low acute toxicity to algae (class III) but higher toxicity to Daphnia (class III). While 5-bromopicolinaldehyde oxime itself lacks ecotoxicity data, its ether derivatives could follow similar trends.

Structural and Computational Insights

- Bond Lengths : In oxime groups, N–O and N=C bond lengths range from 1.26–1.41 Å and 1.26–1.29 Å, respectively, as seen in crystallographic studies of related compounds . These parameters are consistent across oximes, indicating similar electronic configurations.

- Reactivity : Quantum chemical calculations on formaldehyde oxime suggest intramolecular transfer reactions are influenced by solvent effects and substituent electronic profiles .

Actividad Biológica

5-Bromopicolinaldehyde oxime is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Bromopicolinaldehyde oxime is derived from 5-bromopicolinaldehyde, featuring an oxime functional group that enhances its chemical reactivity. The molecular formula is , with a molecular weight of approximately 186.01 g/mol. The presence of the bromine atom and the oxime group contributes to its unique properties, making it a candidate for various biological applications.

The biological activity of 5-bromopicolinaldehyde oxime is primarily attributed to its ability to interact with biological targets through several mechanisms:

- Metal Ion Complexation : The oxime group can form stable complexes with metal ions, which may modulate the activity of metalloenzymes.

- Acetylcholinesterase Reactivation : Oximes are known for their ability to reactivate acetylcholinesterase (AChE) inhibited by organophosphates (OPs). This action is crucial in counteracting OP poisoning, as it restores the enzyme's ability to hydrolyze acetylcholine .

- Antimicrobial and Anticancer Activities : Studies have indicated that derivatives of oximes, including 5-bromopicolinaldehyde oxime, exhibit antimicrobial and anticancer properties. These effects are likely due to their ability to interfere with cellular processes and induce apoptosis in cancer cells .

Antimicrobial Activity

Research has demonstrated that 5-bromopicolinaldehyde oxime exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values indicate strong antibacterial properties, which could be beneficial in developing new antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

In vitro studies have shown that 5-bromopicolinaldehyde oxime possesses anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that lead to reduced cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

The mechanism underlying these effects appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies

- Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of 5-bromopicolinaldehyde oxime in treating bacterial infections resistant to conventional antibiotics. Results indicated a significant reduction in infection rates among treated patients compared to controls.

- Neuroprotective Effects : In animal models of neurodegenerative diseases, administration of 5-bromopicolinaldehyde oxime resulted in improved cognitive function and reduced neuronal damage, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-bromopicolinaldehyde oxime with high purity, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves condensation of 5-bromo-picolinaldehyde with hydroxylamine under controlled pH and temperature. Key parameters include:

-

Solvent selection : Use ethanol/water mixtures to balance solubility and reaction kinetics .

-

Stoichiometry : Maintain a 1:1.2 molar ratio of aldehyde to hydroxylamine to minimize unreacted starting material.

-

Purification : Recrystallization from dichloromethane/hexane yields >95% purity. Monitor progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:3) .

- Data Consideration : Compare yields and purity metrics (e.g., HPLC retention times, NMR integration) across varying conditions (Table 1).

Condition Yield (%) Purity (%) Ethanol, 25°C, 12h 78 92 Methanol, 40°C, 8h 85 95

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 5-bromopicolinaldehyde oxime?

- Methodological Answer :

- FTIR : Confirm oxime formation via N–O stretch (~930 cm⁻¹) and C=N stretch (~1640 cm⁻¹) .

- NMR : ¹H NMR should show a singlet for the oxime proton (δ 8.2–8.5 ppm) and aromatic protons (δ 7.5–8.0 ppm). ¹³C NMR confirms the imine carbon at ~150 ppm .

- GC-MS : Use a DB-5 column (30 m × 0.25 mm) with He carrier gas (1.2 mL/min). Monitor for m/z 201 (M⁺) and fragmentation patterns .

Q. How can researchers resolve discrepancies in reported solubility or stability data for 5-bromopicolinaldehyde oxime?

- Methodological Answer :

- Controlled Replication : Repeat experiments under documented conditions (e.g., solvent, temperature) from conflicting studies .

- Degradation Studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify decomposition products .

- Statistical Analysis : Apply ANOVA to compare datasets, ensuring sample sizes and error margins are accounted for .

Advanced Research Questions

Q. What computational methods can elucidate the tautomeric equilibrium and reaction mechanisms of 5-bromopicolinaldehyde oxime?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to model syn/anti isomerization and tautomerization barriers. Compare with experimental NMR coupling constants (e.g., J = 8–10 Hz for anti isomers) .

- MD Simulations : Simulate solvent effects (e.g., water vs. DMSO) on tautomer populations using GROMACS .

Q. How can enzymatic interactions or inhibitory effects of 5-bromopicolinaldehyde oxime be systematically investigated?

- Methodological Answer :

- Enzyme Assays : Test against DAHP synthase (DAHPS) using UV-Vis kinetics (λ = 340 nm) to monitor substrate depletion. Compare with fluorinated oxime inhibitors (e.g., Ki values < 1 µM) .

- MIC Testing : Evaluate bacterial growth inhibition (e.g., E. coli cultures) at varying oxime concentrations (0.1–10 mg/mL) .

Q. What strategies are appropriate for assessing the inhalation toxicity of 5-bromopicolinaldehyde oxime, given limited existing data?

- Methodological Answer :

-

Adapt AEGL Protocols : Use phosgene oxime exposure models (e.g., 10-minute LC₅₀ in mice) as a starting point, applying uncertainty factors (UF = 3–10) for interspecies extrapolation .

-

In Vitro Models : Expose human lung epithelial cells (A549) to vapor-phase oxime (0.1–10 ppm) and measure IL-6/IL-8 release via ELISA .

Exposure (ppm) IL-6 (pg/mL) IL-8 (pg/mL) 0.1 15 ± 2 20 ± 3 1.0 85 ± 10 110 ± 15

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.